molecular formula C14H14O2 B11891061 1-Propanone, 1-(2-methoxy-1-naphthalenyl)- CAS No. 25801-58-5

1-Propanone, 1-(2-methoxy-1-naphthalenyl)-

Cat. No.: B11891061
CAS No.: 25801-58-5
M. Wt: 214.26 g/mol
InChI Key: JTPFWUSNQJOLER-UHFFFAOYSA-N
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Description

1-Propanone, 1-(2-methoxy-1-naphthalenyl)- is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-(2-methoxy-1-naphthalenyl)- typically involves the reaction of 2-methoxy-1-naphthaldehyde with a suitable reagent to introduce the propanone group. One common method is the Friedel-Crafts acylation, where 2-methoxy-1-naphthaldehyde reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(2-methoxy-1-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of 2-methoxy-1-naphthaldehyde or 2-methoxy-1-naphthoic acid.

    Reduction: Formation of 1-(2-methoxy-1-naphthalenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Propanone, 1-(2-methoxy-1-naphthalenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(2-methoxy-1-naphthalenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and the naphthalene ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-naphthyl)propan-1-one: Similar structure but lacks the methoxy group.

    2-Methoxy-1-naphthaleneboronic acid: Contains a boronic acid group instead of the propanone group.

    1-Propanone, 1-(7-methyl-2-naphthalenyl)-: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

1-Propanone, 1-(2-methoxy-1-naphthalenyl)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance solubility and modify the compound’s electronic properties, making it distinct from its analogs.

Properties

CAS No.

25801-58-5

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)propan-1-one

InChI

InChI=1S/C14H14O2/c1-3-12(15)14-11-7-5-4-6-10(11)8-9-13(14)16-2/h4-9H,3H2,1-2H3

InChI Key

JTPFWUSNQJOLER-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC2=CC=CC=C21)OC

Origin of Product

United States

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